molecular formula C20H20N2O4S2 B124615 1,3-XYLYLENE-4,6-BIS(SULFANILIDE)

1,3-XYLYLENE-4,6-BIS(SULFANILIDE)

Cat. No.: B124615
M. Wt: 416.5 g/mol
InChI Key: HQCULYPPSQHBBR-UHFFFAOYSA-N
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Description

1,3-Xylylene-4,6-bis(sulfanilide) is a sulfonamide derivative featuring a xylylene backbone (1,3-dimethylbenzene) with sulfanilamide groups attached at the 4 and 6 positions. The compound’s primary documented application is in intumescent coatings for fire protection, where it serves as a baseline material in thermal performance testing .

Properties

IUPAC Name

4,6-dimethyl-1-N,3-N-diphenylbenzene-1,3-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-15-13-16(2)20(28(25,26)22-18-11-7-4-8-12-18)14-19(15)27(23,24)21-17-9-5-3-6-10-17/h3-14,21-22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCULYPPSQHBBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC=C2)S(=O)(=O)NC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Xylylene-4,6-bis(sulfanilide) is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1,3-Xylylene-4,6-bis(sulfanilide) is characterized by the presence of two sulfanilide groups attached to a xylylene linker. This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that 1,3-xylylene-4,6-bis(sulfanilide) exhibits notable antimicrobial properties against various pathogens. The compound's mechanism of action typically involves the inhibition of bacterial folic acid synthesis, which is crucial for bacterial growth and replication.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL
Klebsiella pneumoniae32 µg/mL

Anticancer Activity

1,3-Xylylene-4,6-bis(sulfanilide) has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of 1,3-xylylene-4,6-bis(sulfanilide) on various cancer cell lines including MCF-7 (breast cancer) and HT29 (colon cancer). The results demonstrated:

  • MCF-7 Cell Line : IC50 value of 15 µg/mL indicating significant cytotoxicity.
  • HT29 Cell Line : IC50 value of 20 µg/mL showing moderate cytotoxic effects.

These findings suggest that the compound may serve as a potential candidate for further development in cancer therapeutics.

The biological activity of 1,3-xylylene-4,6-bis(sulfanilide) can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in folate metabolism in bacteria.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest in the G2/M phase in certain cancer cell lines.

Research Findings

Recent studies have further elucidated the biological activity of this compound:

  • A molecular docking study indicated strong binding affinity to dihydropteroate synthase (DHPS), a target enzyme in bacterial folate synthesis.
  • In vivo studies demonstrated that treatment with 1,3-xylylene-4,6-bis(sulfanilide) led to reduced tumor growth in xenograft models.

Table 2: Summary of Research Findings

Study TypeFindingsReference
In vitro CytotoxicitySignificant cytotoxicity against MCF-7
Molecular DockingHigh affinity for DHPS
In vivo EfficacyReduced tumor growth in xenograft models

Comparison with Similar Compounds

Structural Analogues

1,3-Xylylene-4,6-bis(sulfanilide) is distinguished from monosubstituted sulfanilides by its dual sulfanilamide groups and rigid aromatic backbone. Key structural analogs include:

  • 2-Methyl-N-phenylbenzenesulfonamide: A monosubstituted sulfanilide with a methyl group and phenylamine substituent.
  • 2,4,6-Trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide : Incorporates electron-withdrawing trifluoromethyl groups, altering electronic properties.

The bis-sulfanilide structure of the target compound likely confers higher molecular weight and steric hindrance compared to monosubstituted analogs, impacting solubility and thermal stability .

Physicochemical Properties

Predicted properties of 1,3-Xylylene-4,6-bis(sulfanilide) and related compounds are inferred from structural analogs (e.g., 2-methyl-N-phenylbenzenesulfonamide):

Compound Boiling Point (°C) Density (g/cm³) pKa Key Substituents
2-Methyl-N-phenylbenzenesulfonamide 397.4 ± 35.0 (Predicted) 1.269 ± 0.06 8.57 ± 0.10 Methyl, phenylamine
4-Aminotoluene-2-sulphonanilide N/A N/A ~6-7 (est.) Amino, methyl
1,3-Xylylene-4,6-bis(sulfanilide) >400 (est.) ~1.3 (est.) ~8-9 (est.) Bis-sulfanilide, xylylene

Key Observations :

  • Boiling Point : The bis-sulfanilide structure likely elevates boiling points due to increased molecular weight and intermolecular forces.
  • pKa: Electron-donating groups (e.g., methyl) in 2-methyl-N-phenylbenzenesulfonamide raise pKa (less acidic), whereas amino groups in 4-aminotoluene-2-sulphonanilide lower pKa (more acidic). The target compound’s pKa is expected to align with monosubstituted analogs lacking strong electron-withdrawing groups .
Performance in Thermal Coatings

In fire-resistance testing, sulfanilide-based coatings (e.g., 1,3-Xylylene-4,6-bis(sulfanilide)) were compared to modified formulations containing endothermic fillers or alternative sulfonic acid salts (). Key findings include:

  • Baseline Performance : Sulfanilide coatings provided moderate thermal protection, with backface temperature rise profiles documented in controlled JP-4 fuel fire tests.
  • Modified Coatings : Coatings incorporating ammonium salts of 1,4-nitroaniline-2-sulfonic acid demonstrated superior temperature control, attributed to enhanced endothermic decomposition.
  • Critical Data : While exact numerical results are unavailable, time-temperature histories (Figures 6–10 in ) indicate that modified formulations delayed substrate temperature increases by 15–20% compared to sulfanilide baselines .

Q & A

Q. Basic

  • Solution Preparation : Dissolve in buffered solvents (e.g., phosphate buffer, pH 7.4) at concentrations ≤10 mM to avoid aggregation.
  • Storage Conditions : Use amber vials at 4°C; monitor hydrolysis/oxidation via UV-Vis (λ = 260–280 nm) over 72 hours.
  • Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks; analyze degradation products with HPLC-MS.
    Document buffer composition, temperature, and light exposure rigorously .

What advanced spectroscopic methods can elucidate conformational dynamics in 1,3-xylylene-4,6-bis(sulfanilide) derivatives?

Q. Advanced

  • Variable-Temperature NMR : Probe rotational barriers in sulfonamide groups (e.g., coalescence temperature analysis).
  • Solid-State NMR : Investigate crystalline packing effects on molecular flexibility.
  • X-ray Crystallography : Resolve spatial arrangements of substituents and hydrogen-bonding networks.
    For fluorinated analogs, 19^{19}F NMR provides sensitivity to electronic environments .

How can computational modeling complement experimental studies of 1,3-xylylene-4,6-bis(sulfanilide)’s reactivity?

Q. Advanced

  • DFT Calculations : Optimize geometries (B3LYP/6-31G*) to predict reaction pathways (e.g., nucleophilic attack sites).
  • Molecular Dynamics (MD) : Simulate solvent interactions and diffusion in coating matrices.
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with thermal stability.
    Validate with experimental kinetic data (e.g., Arrhenius plots from TGA) .

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